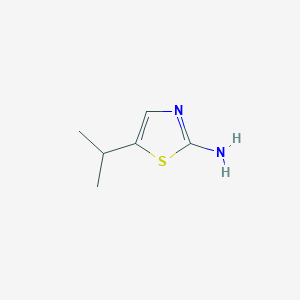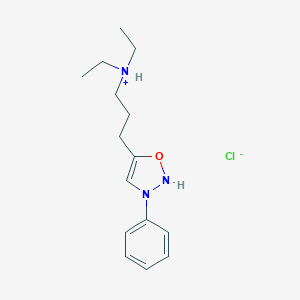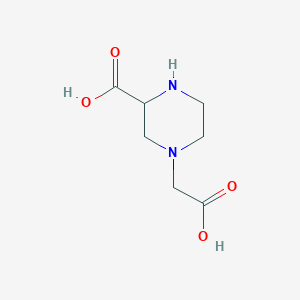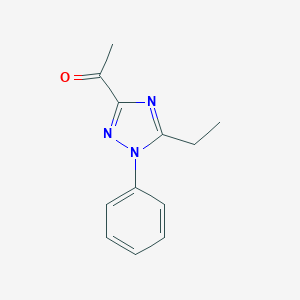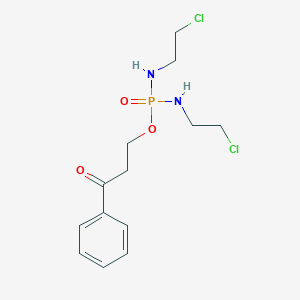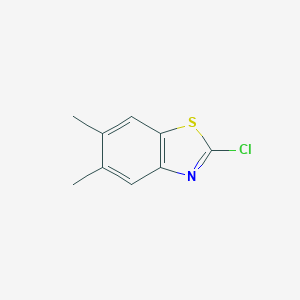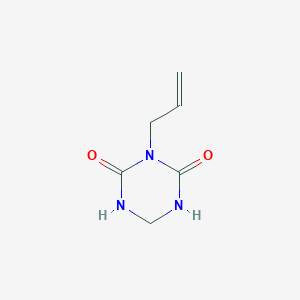
(E)-1-pyridin-3-ylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sphinganine 1-phosphate is a bioactive lipid molecule derived from sphingolipid metabolism. It plays a crucial role in various cellular processes, including cell growth, survival, and migration. This compound is a phosphorylated derivative of sphinganine, a type of sphingoid base, and is involved in signaling pathways that regulate immune responses, inflammation, and other physiological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sphinganine 1-phosphate typically involves the phosphorylation of sphinganine. One common method is the use of phosphoramidite chemistry, where sphinganine is reacted with bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite to introduce the phosphate group. This process generally involves three steps and yields the phosphorylated product in 32-39% overall yield .
Industrial Production Methods
Industrial production of sphinganine 1-phosphate may involve enzymatic methods, where sphinganine is phosphorylated by specific kinases. These methods are advantageous due to their specificity and efficiency. The enzymes used in these processes are typically derived from microbial or mammalian sources and are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Sphinganine 1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert sphinganine 1-phosphate into other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphinganine 1-phosphate can yield sphingosine 1-phosphate, while reduction can produce dihydrosphinganine 1-phosphate.
Aplicaciones Científicas De Investigación
Sphinganine 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Researchers use it to investigate cell signaling mechanisms and the role of sphingolipids in cellular processes.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions
Industry: Sphinganine 1-phosphate is used in the development of pharmaceuticals and as a biochemical tool in various assays.
Mecanismo De Acción
Sphinganine 1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular functions, including proliferation, migration, and survival. The primary molecular targets include sphingosine-1-phosphate receptors (S1PRs), which mediate the downstream effects of the compound .
Comparación Con Compuestos Similares
Sphinganine 1-phosphate is similar to other sphingolipid metabolites such as sphingosine 1-phosphate and phytosphingosine 1-phosphate. it is unique in its specific signaling properties and biological activities. Similar compounds include:
Sphingosine 1-phosphate: A well-known signaling lipid involved in immune cell trafficking and vascular development.
Phytosphingosine 1-phosphate: Another sphingolipid metabolite with distinct biological functions.
Sphinganine 1-phosphate stands out due to its specific role in certain signaling pathways and its potential therapeutic applications.
Propiedades
Número CAS |
100021-45-2 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(E)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |
Clave InChI |
ZXESZGKRPDKHDW-DUXPYHPUSA-N |
SMILES isomérico |
C/C=C/C(=O)C1=CN=CC=C1 |
SMILES |
CC=CC(=O)C1=CN=CC=C1 |
SMILES canónico |
CC=CC(=O)C1=CN=CC=C1 |
Sinónimos |
2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



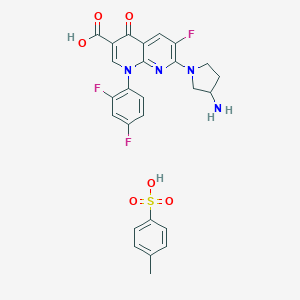

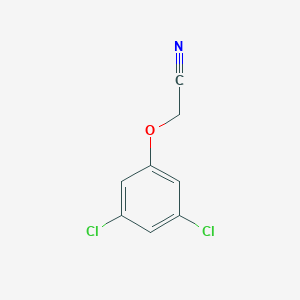
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
